molecular formula C6H2F6N2OS B6597225 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one CAS No. 2167205-34-5

1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one

Cat. No. B6597225
CAS RN: 2167205-34-5
M. Wt: 264.15 g/mol
InChI Key: XGWSAHLJGZNHFT-UHFFFAOYSA-N
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Description

1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one (TFET) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways due to its unique properties. TFET has been used in a variety of laboratory experiments, including biochemical and physiological studies, as well as for the synthesis of other compounds. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for TFET.

Scientific Research Applications

1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as pharmaceuticals and other organic compounds. 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one has also been used as a catalyst in a variety of reactions, including the formation of polymers and the synthesis of other compounds. Additionally, 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one is still not fully understood. However, it has been suggested that the compound acts as an electron donor in the reaction, allowing for the formation of aryl-aryl bonds. Additionally, 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one has been shown to act as an electrophile, allowing for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The effects of 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one on biochemical and physiological processes are not fully understood. However, it has been suggested that the compound may act as a pro-drug, meaning that it may be converted into an active form in the body. Additionally, 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one has been shown to have antioxidant properties, which could potentially be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one has been shown to be a versatile compound, which makes it useful in a variety of applications. However, there are some limitations to the use of 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one in laboratory experiments. For example, the compound is not very stable and can be easily degraded in the presence of oxygen or moisture. Additionally, 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one can be toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one in scientific research. One potential direction is the development of new pharmaceuticals based on the compound. Additionally, 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one could potentially be used in the synthesis of polymers and other materials. Additionally, further research into the biochemical and physiological effects of 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one could lead to new therapeutic applications. Finally, the use of 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one in coordination chemistry could lead to the development of new catalysts and ligands.

Synthesis Methods

1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one is synthesized by a process known as the Ullmann reaction. This reaction involves the coupling of two aryl halides, typically aryl chlorides, with a copper-based catalyst. The reaction is usually carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically carried out at temperatures ranging from 120-160°C and can take up to several hours to complete. The product of the reaction is a 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one molecule with two aryl groups attached.

properties

IUPAC Name

1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2OS/c7-5(8,9)2-1(16-4(13)14-2)3(15)6(10,11)12/h(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSAHLJGZNHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)N)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one

CAS RN

2167205-34-5
Record name 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one
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